6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-ethyl-7-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-5-6(11)9-8-10(7(5)12)3-4-13-8/h11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYJYCACEOUBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CCS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Reactants :
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2-Aminothiazole (1.0–1.5 equiv)
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Ethyl acetoacetate (1.0–1.5 equiv)
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Ethyl-substituted aldehyde (e.g., propionaldehyde derivatives, 1.0–1.5 equiv)
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Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium chloride, 0.3 g per 30 mL solvent)
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Conditions :
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Solvent: Ethanol or methanol (35–78°C, reflux)
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Time: 8–12 hours
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Workup: Vacuum distillation followed by recrystallization in ethyl acetate.
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Mechanistic Insights :
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Yield and Purity :
Stepwise Synthesis via Chromone Intermediate
An alternative route, detailed in the RSC supplement, involves constructing the chromone backbone before introducing the thiazole ring:
Synthesis of 7-Hydroxychromone Precursor
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Starting Material : Resorcinol derivative (5-ethyl-2,4-dihydroxyphenyl).
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Reaction with (4-Methyl-1,3-thiazol-2-yl)acetonitrile :
Ring-Opening and Cyclization to Thiazolopyrimidinone
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Acid-Catalyzed Ring Opening :
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Treat the chromone intermediate with concentrated HCl in acetone (0–25°C).
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Selective cleavage of the chromone oxygen bridge generates a keto-carboxylic acid.
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Intramolecular Cyclization :
Optimization of Hydroxylation and Alkylation
Regioselective Hydroxylation at C7
Ethyl Group Installation at C6
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Friedel-Crafts Alkylation : Use ethyl bromide/AlCl₃ in dichloromethane to alkylate resorcinol precursors prior to cyclization.
Analytical Characterization and Data Tables
Table 1: Key Physicochemical Properties
Table 2: Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) |
|---|---|---|
| One-Pot Condensation (Ionic Liquid) | 86 | 95 |
| Chromone Intermediate Route | 82 | 97 |
| Peroxide Oxidation | 75 | 93 |
Industrial Scalability and Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethyl group at the 6th position can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising anticancer properties. For example, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), melanoma (A375), and prostate (DU145) cells. The National Cancer Institute has screened some derivatives for their potential anticancer activity, highlighting their therapeutic promise in oncology .
Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Selective for cancer cells |
| Compound B | A375 | 15 | Moderate activity |
| Compound C | DU145 | 5 | Highly potent |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Certain derivatives have shown effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating potential use as antimicrobial agents in treating infections .
Table 2: Antimicrobial Activity of Thiazolo Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| Compound D | E. coli | 0.21 µM | Strong |
| Compound E | P. aeruginosa | 0.35 µM | Moderate |
Agrochemical Applications
Thiazolo[3,2-a]pyrimidine derivatives are also being explored for their potential as agrochemicals. Their ability to inhibit certain enzymes involved in plant growth regulation suggests they could serve as herbicides or fungicides.
Case Study 1: Anticancer Screening
In a study published in Pharmaceuticals, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, one compound exhibited an IC50 value of 5 µM against the DU145 prostate cancer cell line, demonstrating significant potential for further development into a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of thiazolo derivatives revealed that several compounds displayed strong inhibitory effects against E. coli. The most active compound achieved an MIC of 0.21 µM, suggesting it could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with target proteins, while the thiazole and pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Thiazolo[3,2-a]pyrimidin-5-one Derivatives
Structural Modifications and Substituent Effects
Key structural variations among analogs occur at positions 6 and 7, significantly impacting reactivity, solubility, and bioactivity:
Position 6 Substituents
- Amino group (6-amino-5H-thiazolo[3,2-a]pyrimidin-5-one, ): Introduces polarity and hydrogen-bonding capacity, increasing aqueous solubility .
- Carboxylate esters (e.g., ethyl carboxylate in ): Elevate lipophilicity while enabling further functionalization via hydrolysis or substitution .
Position 7 Substituents
- Hydroxyl group (target compound) : Facilitates hydrogen bonding, influencing crystal packing (as seen in X-ray studies of 7-methyl analogs) and intermolecular interactions .
- Methyl group (7-methyl derivatives, ): Reduces polarity, favoring hydrophobic interactions in biological targets .
- Chloromethyl group (): Enhances electrophilicity, enabling nucleophilic substitution reactions to form fused-ring systems .
Key Research Findings
Crystallographic Insights : X-ray studies of 7-methyl analogs () reveal planar fused-ring systems, suggesting similar rigidity in the target compound, which may influence binding to biological targets .
Biological Potential: Ethyl carboxylate derivatives () demonstrate anticancer activity, implying that the ethyl and hydroxy groups in the target compound may synergize for therapeutic effects .
Biological Activity
6-Ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H10N2O2S
- Molecular Weight: 198.24 g/mol
- CAS Number: 374544-09-9
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and antimicrobial agent. Studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit various pharmacological effects, including enzyme inhibition and receptor modulation.
1. Anti-inflammatory Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine can exhibit significant anti-inflammatory effects. For instance, compounds similar to 6-ethyl-7-hydroxy have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study highlighted the ability of thiazolo derivatives to reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Case Study: Anti-inflammatory Effects
In a controlled study published in PMC, researchers evaluated the anti-inflammatory effects of various thiazolo derivatives, including 6-ethyl-7-hydroxy. The results indicated a significant reduction in edema in treated groups compared to controls. The study concluded that the compound could serve as a lead for developing new anti-inflammatory drugs .
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial potential of thiazolo derivatives against clinical isolates. The study revealed that 6-ethyl-7-hydroxy exhibited MIC values comparable to standard antibiotics, suggesting its viability as an alternative treatment for resistant strains .
The mechanisms underlying the biological activities of 6-ethyl-7-hydroxy involve multiple pathways:
- Cytokine Modulation : The compound appears to modulate cytokine release through inhibition of NF-kB activation.
- Cell Membrane Disruption : Its antimicrobial action is likely due to interference with bacterial cell membrane integrity.
- Enzyme Inhibition : Studies suggest that it may inhibit enzymes critical for pathogen survival and replication.
Q & A
Q. Methodological Insights :
- Cyclization steps often require sulfur and nitrogen sources with catalysts (e.g., sodium acetate) .
- Sonogashira coupling introduces alkynyl groups under mild conditions, enabling further derivatization .
How can X-ray crystallography confirm the spatial structure of thiazolo[3,2-a]pyrimidine derivatives?
Basic Research Question
X-ray diffraction reveals bond lengths, angles, and ring conformations. For example:
Q. Key Parameters :
- Resolution : ≤ 0.044 Å (R-factor) for high-confidence structural assignments .
- Hydrogen bonding : C–H···O interactions stabilize crystal packing .
What methodologies are effective for introducing carbohydrazinyl substituents to the thiazolo[3,2-a]pyrimidine core?
Advanced Research Question
Hydrazine-mediated reactions in alcohol solvents (e.g., ethanol) efficiently replace ethyl carboxylate groups with carbohydrazinyl moieties:
- Reaction Protocol :
- Yield Optimization : Ethanol achieves 87% yield due to balanced polarity and solubility .
Challenges : Competing side reactions (e.g., over-alkylation) require strict stoichiometric control.
How do reaction conditions influence regioselectivity in the alkylation of thiazolo[3,2-a]pyrimidine precursors?
Advanced Research Question
Regioselectivity depends on:
- Solvent polarity : Polar solvents (acetic acid) favor electrophilic substitution at electron-deficient positions .
- Catalysts : Sodium acetate enhances cyclization efficiency by deprotonating intermediates .
- Temperature : Reflux (110–120°C) accelerates ring closure but may reduce selectivity .
Case Study : Chloroacetic acid in acetic anhydride selectively alkylates the thiazole nitrogen, avoiding pyrimidine ring interference .
What analytical approaches resolve contradictions in spectral data interpretation for substituted thiazolo[3,2-a]pyrimidines?
Data Contradiction Analysis
Conflicting NMR/IR data can arise from tautomerism or dynamic effects. Solutions include:
- Multi-Technique Validation :
- Computational Modeling : DFT calculations predict ¹³C NMR shifts to validate experimental data .
How can the biological activity of 6-ethyl-7-hydroxy derivatives be optimized through structural modifications?
Advanced Research Question
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects :
- Derivatization Strategies :
Experimental Design : Screen analogs against Gram-positive/-negative bacteria using disk diffusion assays .
What are the challenges in achieving enantiomeric purity during the synthesis of dihydrothiazolo[3,2-a]pyrimidines?
Advanced Research Question
Chiral centers (e.g., C5 in pyrimidine ring) complicate enantioselective synthesis:
- Purification Methods :
- Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) remain underexplored for this scaffold .
How does solvent choice impact the yield in hydrazine-mediated functionalization of ethyl carboxylate precursors?
Methodological Optimization
Solvent polarity and proticity critically influence reaction efficiency:
| Solvent | Polarity | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Protic | 78 | 87 |
| Methanol | Protic | 65 | 72 |
| DMF | Aprotic | 153 | 58 |
Rationale : Protic solvents (ethanol) stabilize hydrazine intermediates via hydrogen bonding, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
